molecular formula C5H9IO2 B6300532 3-(Iodomethyl)-3-methoxy-oxetane CAS No. 2306276-37-7

3-(Iodomethyl)-3-methoxy-oxetane

Cat. No.: B6300532
CAS No.: 2306276-37-7
M. Wt: 228.03 g/mol
InChI Key: IZWYQNDBDPNFPP-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-3-methoxy-oxetane is an organic compound characterized by the presence of an oxetane ring substituted with an iodomethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-3-methoxy-oxetane typically involves the reaction of oxetane derivatives with iodomethane in the presence of a base

Example Reaction:

    Starting Material: Oxetane derivative

    Reagent: Iodomethane (CH3I)

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

    Conditions: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-3-methoxy-oxetane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form aldehydes or ketones.

    Reduction: The iodomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), or thiourea (NH2CSNH2) in polar aprotic solvents like DMSO or acetonitrile.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products

    Nucleophilic Substitution: Formation of azides, nitriles, or thiols.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of methyl-substituted oxetane derivatives.

Scientific Research Applications

3-(Iodomethyl)-3-methoxy-oxetane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-3-methoxy-oxetane
  • 3-(Chloromethyl)-3-methoxy-oxetane
  • 3-(Fluoromethyl)-3-methoxy-oxetane

Uniqueness

3-(Iodomethyl)-3-methoxy-oxetane is unique due to the presence of the iodomethyl group, which is more reactive compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and other chemical applications.

Properties

IUPAC Name

3-(iodomethyl)-3-methoxyoxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c1-7-5(2-6)3-8-4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWYQNDBDPNFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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